Ethyl 1-methylcyclopentanecarboxylate

Description

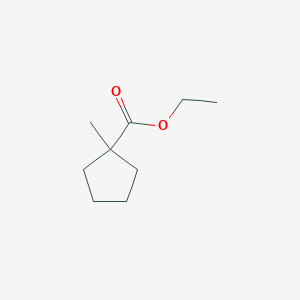

Ethyl 1-methylcyclopentanecarboxylate is an ester derivative featuring a cyclopentane ring substituted with a methyl group at the 1-position and an ethoxycarbonyl (-COOEt) functional group.

Properties

IUPAC Name |

ethyl 1-methylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRENVGTVIBNRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylcyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylcyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: 1-methylcyclopentanecarboxylic acid or 1-methylcyclopentanone.

Reduction: 1-methylcyclopentanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methylcyclopentanecarboxylate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis and the development of new chemical compounds.

Biology: This compound is used in the study of biochemical pathways and enzyme interactions.

Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Cyano Groups

Ethyl 1-cyanocyclopentanecarboxylate (CAS 28247-14-5) replaces the methyl group with a cyano (-CN) substituent. This substitution introduces significant electronic differences:

- Reactivity: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.

- Applications : Cyanated derivatives are often intermediates in pharmaceutical synthesis (e.g., nitrile-containing drugs).

| Compound | CAS Number | Molecular Formula | Substituent | Key Property |

|---|---|---|---|---|

| Ethyl 1-methylcyclopentanecarboxylate* | - | C9H16O2 | -CH3 | Ester hydrolysis stability |

| Ethyl 1-cyanocyclopentanecarboxylate | 28247-14-5 | C9H13NO2 | -CN | Enhanced electrophilicity |

*Note: Data inferred from methyl analog (CAS 4630-83-5) .

Ester Group Variations: Ethyl vs. Methyl or Benzyl

Mthis compound (CAS 4630-83-5) and 2-methylbenzyl 1-cyanocyclopentanecarboxylate demonstrate how ester groups influence volatility and steric hindrance:

- Volatility : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight.

- Steric Effects : Bulky benzyl esters (e.g., 2-methylbenzyl) reduce reaction rates in nucleophilic substitutions compared to ethyl or methyl esters.

| Compound | CAS Number | Ester Group | Boiling Point* | Reactivity Trend |

|---|---|---|---|---|

| This compound | - | -COOEt | Higher (~200°C) | Moderate steric hindrance |

| Mthis compound | 4630-83-5 | -COOMe | Lower (~180°C) | Lower steric hindrance |

*Estimated based on analogous esters.

Functional Group Additions: Amino and Oxo Substituents

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) and ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate (CAS 41301-66-0) illustrate the impact of amino and oxo groups:

- Amino Group: Introduces basicity and hydrogen-bonding capability, influencing solubility and biological activity. Toxicity data for methyl 3-aminocyclopentanecarboxylate indicate low acute toxicity but incomplete toxicological profiling .

- Oxo Group : Enhances electrophilicity and participation in conjugate addition reactions.

Ring Size Variations: Cyclopentane vs. Cyclobutane

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride demonstrates how smaller ring systems (cyclobutane vs. cyclopentane) affect strain and reactivity:

- Ring Strain : Cyclobutane’s higher angle strain increases reactivity in ring-opening reactions.

- Applications : Cyclobutane derivatives are explored in constrained peptide mimics and drug design.

Biological Activity

Ethyl 1-methylcyclopentanecarboxylate (C9H16O2) is an organic compound with significant applications in various fields, particularly in biological and chemical research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Formula: C9H16O2

- Molecular Weight: 156.22 g/mol

- CAS Number: 6553-72-6

This compound is synthesized primarily through the esterification of 1-methylcyclopentanecarboxylic acid with ethanol, often in the presence of an acid catalyst like sulfuric acid. This compound is recognized for its unique cyclopentane structure, which influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in metabolic processes. Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, influencing cellular functions and signaling pathways.

Applications in Research

This compound has been utilized in several scientific studies focused on:

- Biochemical Pathways: It aids in understanding enzyme interactions and metabolic pathways.

- Drug Development: Its derivatives are explored for potential therapeutic effects, particularly in cancer research.

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate or inhibitor in various enzymatic reactions. |

| Metabolic Influence | Modulates metabolic pathways through hydrolysis and subsequent reactions. |

| Therapeutic Potential | Investigated for anticancer properties and other therapeutic uses. |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Esterification | Reaction of 1-methylcyclopentanecarboxylic acid with ethanol under acidic conditions. |

| Continuous Flow Processes | Industrial methods that enhance efficiency and yield during production. |

Case Study 1: Anticancer Research

A study published in Nature Communications explored the potential anticancer effects of this compound derivatives. The research highlighted that certain modifications to the compound enhanced its ability to inhibit tumor cell growth by targeting mitochondrial functions. The study demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with these derivatives.

Case Study 2: Enzyme Inhibition Studies

In a study reported by the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggested that this compound could modulate enzyme activity, leading to potential therapeutic applications for metabolic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.